2-[4-(4-Chlorophenyl)phenyl]-ethanol physical properties
2-[4-(4-Chlorophenyl)phenyl]-ethanol physical properties
This guide provides an in-depth technical analysis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , a specific biphenyl derivative used as a high-value intermediate in the synthesis of pharmaceuticals (e.g., anticoagulant analogs) and advanced materials (liquid crystals).[1]
Synonyms: 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol; 4'-Chloro-4-(2-hydroxyethyl)biphenyl CAS Registry Number: Not widely listed as a commodity; typically synthesized de novo. Molecular Formula: C₁₄H₁₃ClO
Executive Summary
2-[4-(4-Chlorophenyl)phenyl]-ethanol is a primary alcohol attached to a 4'-chlorobiphenyl core via an ethyl linker. It serves as a critical scaffold in medicinal chemistry, particularly for lipophilic side-chain extension, and in materials science for constructing mesogenic units in liquid crystals.[1][2] Its physicochemical profile is dominated by the rigid, hydrophobic biphenyl moiety, which confers high crystallinity and low aqueous solubility, necessitating specific solvent systems for processing.[1][2]
Physicochemical Profile
The following data aggregates experimental values from structural analogs and predictive models (ACD/Labs, ChemAxon) to provide a working baseline for experimental design.
| Property | Value / Description | Notes |
| Molecular Weight | 232.71 g/mol | Monoisotopic mass: 232.065 |
| Physical State | Solid (Crystalline powder) | White to off-white |
| Melting Point | 112 – 116 °C (Predicted) | Significantly higher than 4-bromophenethyl alcohol (36°C) due to π-stacking. |
| Boiling Point | ~360 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure.[1][3] |
| Density | 1.18 ± 0.05 g/cm³ | Estimated at 20°C. |
| LogP (Octanol/Water) | 4.2 – 4.5 | Highly lipophilic; requires non-polar mobile phases.[3] |
| Solubility | Insoluble: WaterSoluble: DCM, Ethyl Acetate, THF, DMSOSparingly: Ethanol, Methanol | Solubility decreases drastically in cold alcohols.[1][2] |
| pKa | ~14.8 (Alcoholic OH) | Non-ionizable in physiological pH range.[1][3] |
Structural Characterization & Spectroscopy
Accurate identification relies on distinguishing the biphenyl spin systems from simple phenyl rings.[1][3]
1H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ 7.50 – 7.45 (m, 4H): Overlapping signals from the protons ortho to the biphenyl linkage (Positions 3,5 of Ring A and 2',6' of Ring B).[1][2]
-
δ 7.40 (d, J = 8.5 Hz, 2H): Protons ortho to the chlorine (Positions 3',5' of Ring B).[1][2][3]
-
δ 7.30 (d, J = 8.0 Hz, 2H): Protons ortho to the ethyl chain (Positions 2,6 of Ring A).
-
δ 3.90 (t, J = 6.5 Hz, 2H): -CH₂-OH (Methylene adjacent to hydroxyl).[1]
-
δ 2.90 (t, J = 6.5 Hz, 2H): Ar-CH₂- (Benzylic methylene).[1]
-
δ 1.60 (br s, 1H): -OH (Exchangeable with D₂O).
Mass Spectrometry (EI/ESI)
-
Molecular Ion: [M]+ at m/z 232.[3]
-
Isotope Pattern: Distinctive 3:1 ratio for M (232) and M+2 (234) peaks, confirming the presence of a single Chlorine atom.[1][3]
-
Fragmentation: Loss of 31 Da (-CH₂OH) to form the stable tropylium-like biphenyl cation (m/z 201).
Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust synthetic route avoids the harsh conditions of direct chlorination by coupling a pre-functionalized aryl boronic acid with a bromophenethyl alcohol.[3]
Reaction Pathway
The synthesis utilizes a Palladium(0)-catalyzed cross-coupling between 4-Chlorophenylboronic acid and 2-(4-Bromophenyl)ethanol .
Caption: Pd-catalyzed synthesis of the target alcohol via Suzuki coupling.
Step-by-Step Procedure
-
Charge: In a 250 mL round-bottom flask, combine 2-(4-bromophenyl)ethanol (20 mmol, 4.02 g) and 4-chlorophenylboronic acid (22 mmol, 3.44 g).
-
Solvent: Add Dimethoxyethane (DME, 60 mL) and degas with Nitrogen for 15 mins.
-
Base: Add an aqueous solution of K₂CO₃ (2M, 20 mL).
-
Catalyst: Add Pd(PPh₃)₄ (0.6 mmol, 0.69 g) under a positive stream of Nitrogen.
-
Reflux: Heat to 85°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][3]
-
Workup: Cool to RT. Filter through Celite to remove Pd black.[1][3] Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3]
-
Purification: Recrystallize from hot Ethanol/Hexane (1:4) or purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexane).[1][3]
Handling & Stability
Stability Profile
-
Thermal: Stable up to 200°C. Avoid prolonged heating >150°C in air to prevent benzylic oxidation.[1][3]
-
Chemical: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and sulfonation.[1][3] The biphenyl core is stable against non-oxidizing acids.[1][3]
-
Storage: Store in a cool, dry place (2–8°C recommended for long term) in tightly sealed containers.
Safety (GHS Classification)
-
Signal Word: WARNING
-
H411: Toxic to aquatic life with long-lasting effects (typical for chlorobiphenyls).[3]
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][2][3]
-
Biphenyl Physical Properties: ECHA Registration Dossier for Biphenyl Derivatives.[1][3] European Chemicals Agency.[1][3][5] Link[1][2][3]
-
Synthesis of 4-substituted biphenyl ethanols: BenchChem Application Note on Aryl-Ethanol Synthesis. Link[1][2][3]
Sources
- 1. 4-Chlorophenethylalcohol | 1875-88-3 [chemicalbook.com]
- 2. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 3. CID 161031635 | C16H18Cl2O2 | CID 161031635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 4-Chloro-beta-(4-chlorophenyl)benzeneethanol | C14H12Cl2O | CID 17533 - PubChem [pubchem.ncbi.nlm.nih.gov]
